molecular formula C8H12ClN3OS B594641 6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine CAS No. 1289386-63-5

6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine

Cat. No. B594641
M. Wt: 233.714
InChI Key: LWJZKPVUECZAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine” is a chemical compound with the molecular formula C8H12ClN3OS. It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8ClN3OS/c1-8-5-3-4 (7)9-6 (10-5)12 (2)11/h3H,1-2H3, (H,8,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a solid . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The molecular weight of the compound is 233.714.

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (if in eyes: rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing) .

properties

IUPAC Name

6-chloro-2-methylsulfinyl-N-propan-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3OS/c1-5(2)10-7-4-6(9)11-8(12-7)14(3)13/h4-5H,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJZKPVUECZAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=NC(=N1)S(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693790
Record name 6-Chloro-2-(methanesulfinyl)-N-(propan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N-isopropyl-2-(methylsulfinyl)pyrimidin-4-amine

CAS RN

1289386-63-5
Record name 4-Pyrimidinamine, 6-chloro-N-(1-methylethyl)-2-(methylsulfinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289386-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-(methanesulfinyl)-N-(propan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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